5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, makes them valuable in medicinal chemistry research .
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease .
Mode of Action
The exact mode of action of This compound It has been observed that this compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival .
Biochemical Pathways
The biochemical pathways affected by This compound Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria .
Result of Action
The molecular and cellular effects of This compound It is known that the compound has significant antimycobacterial activity, suggesting that it effectively inhibits the growth or survival of mycobacteria .
Biochemical Analysis
Biochemical Properties
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit the activity of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating its potential as an antitubercular agent . The compound interacts with enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . Additionally, it has been found to exhibit cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential biomolecules . For instance, in Mycobacterium tuberculosis, the compound inhibits enzymes involved in cell wall synthesis, leading to bacterial cell death . In cancer cells, it interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates gene expression by affecting the activity of transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound has been found to be relatively stable under standard laboratory conditions . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro studies . Long-term studies in vivo have shown that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, indicating the need for careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites are then excreted through the kidneys . The compound’s metabolism affects its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions . For example, the reaction of 2-aminothiophene-3-carboxylic acid with formamide can yield the thienopyrimidine core, which can then be further functionalized .
Industrial Production Methods
Industrial production of thienopyrimidines, including 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, often employs palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thienopyrimidine derivatives with high yields . The use of palladium catalysts, such as Pd(dppf)Cl2, facilitates the formation of the thienopyrimidine core from chlorothiophene precursors .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated thienopyrimidines with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly against various human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share the thienopyrimidine core but differ in their functional groups.
2-Aminothiophene-3-carboxylic acids: Precursors for thienopyrimidine synthesis.
4-Chlorothieno[2,3-d]pyrimidines: Used in the synthesis of various thienopyrimidine derivatives.
Uniqueness
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-methoxyphenyl group, which enhances its biological activity and specificity . This modification allows for improved interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLNUGOWVBAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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